molecular formula C11H13ClO B055986 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 115070-62-7

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B055986
CAS No.: 115070-62-7
M. Wt: 196.67 g/mol
InChI Key: KSDGCBXLXMBJIS-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloromethyl group at the 7th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of therapeutic agents due to its benzofuran core.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. In pharmaceutical applications, its mechanism would depend on the target molecule it is incorporated into and the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-(Bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of chloromethyl.

    7-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of chloromethyl.

    2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran makes it a versatile intermediate for further functionalization, distinguishing it from its analogs. This functional group allows for a wide range of chemical modifications, making it valuable in synthetic chemistry.

Properties

IUPAC Name

7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGCBXLXMBJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428720
Record name 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115070-62-7
Record name 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol (6.3 grams, 0.035 mole) and concentrated hydrochloric acid (38%) was stirred at ambient temperature for 0.75 hour. The reaction mixture was diluted with water (50 ml) and extracted with diethyl ether. The extract was washed successively with a 10% aqueous solution of sodium hydroxide and a saturated aqueous sodium chloride solution. The dried (sodium sulfate) extract was concentrated under reduced pressure, yielding 7-chloromethyl-2,3-dihydro-2,2-dimethylbenzofuran. The NMR spectrum was consistent with the proposed structure.
Quantity
6.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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